molecular formula C20H20O8 B1250217 epoxytwinol A

epoxytwinol A

Numéro de catalogue: B1250217
Poids moléculaire: 388.4 g/mol
Clé InChI: ISNQEMOAOOBDGE-ZMUZJQFCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Discovery and Initial Characterization

Epoxytwinol A was first isolated in 2005 from the fermentation broth of an unspecified soil fungus through bioactivity-guided fractionation. Researchers identified its potent anti-angiogenic properties during screening for endothelial cell migration inhibitors, with an ED100 value of 2.6 µM in vascular endothelial growth factor (VEGF)-stimulated human umbilical vein endothelial cell (HUVEC) assays. Initial structural characterization through nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry revealed a novel pentaketide dimer with C2 symmetry.

The discovery team, led by Kakeya and Osada, noted its unprecedented carbon skeleton featuring seven fused rings and multiple oxygen-containing functional groups. X-ray crystallographic analysis later confirmed the absolute configuration of its 12 stereocenters.

Classification and Structural Features

This compound belongs to the epoxyquinol subclass of fungal secondary metabolites, distinguished by its:

Table 1: Key Structural Features of this compound

Property Description
Molecular formula C20H20O8
Molecular weight 388.4 g/mol
Symmetry C2-symmetric dimer
Ring system Heptacyclic framework with 3 epoxide groups
Biosynthetic origin Pentaketide dimer via oxidative [4+4] cycloaddition
Key functional groups Two α,β-unsaturated ketones, four hydroxyl groups, three ether linkages

The molecule's architecture results from a biosynthetic cascade involving:

  • Oxidation of a monomeric precursor
  • 6π-electrocyclization to form a 2H-pyran intermediate
  • Formal [4+4] cycloaddition dimerization

This synthetic pathway creates three strained epoxide rings that contribute to both its chemical reactivity and biological activity. The C2 symmetry enables simultaneous interaction with two identical binding sites on target proteins, a rare feature among natural products.

Biological Significance as an Angiogenesis Inhibitor

This compound demonstrates selective inhibition of pathological angiogenesis through multiple mechanisms:

Table 2: Documented Biological Activities

Model System Key Findings References
In vitro HUVEC migration 100% inhibition at 2.6 µM (VEGF-stimulated)
Chick chorioallantoic 23.6-45.3% reduction in neovascularization at 30 µg/egg
Lewis lung carcinoma 72% tumor growth inhibition at 2.0 mg/kg (every other day dosing)
Receptor binding assays Covalent modification of VEGFR2 cysteine residues via epoxide moieties

Mechanistic studies reveal that its two electrophilic epoxide groups enable:

  • Crosslinking of VEGF receptors : Forms covalent adducts with cysteine residues in VEGFR2's kinase domain, blocking downstream signaling
  • NF-κB pathway suppression : Inhibits nuclear translocation of transcription factors critical for endothelial cell survival
  • Cytoskeletal disruption : Modulates actin polymerization through secondary effects on Rho GTPase signaling

Compared to other angiogenesis inhibitors like cytochalasin E (IC50 = 0.8 µM) or azaspirene (ED100 = 27 µM), this compound shows intermediate potency but unique target specificity. Its dual epoxide functionality enables irreversible target modification, contrasting with the reversible binding of most kinase inhibitors.

Propriétés

Formule moléculaire

C20H20O8

Poids moléculaire

388.4 g/mol

Nom IUPAC

(1S,2S,4S,5R,7R,10S,11S,14R,16R,17S,20R,21R)-4,17-dihydroxy-20,21-dimethyl-6,15,19,22-tetraoxaheptacyclo[9.7.2.22,10.03,9.05,7.012,18.014,16]docosa-3(9),12(18)-diene-8,13-dione

InChI

InChI=1S/C20H20O8/c1-3-5-6-4(2)26-16(10-8(6)12(22)18-20(28-18)14(10)24)15(25-3)9-7(5)11(21)17-19(27-17)13(9)23/h3-6,13-20,23-24H,1-2H3/t3-,4-,5+,6+,13+,14+,15+,16+,17+,18+,19-,20-/m1/s1

Clé InChI

ISNQEMOAOOBDGE-ZMUZJQFCSA-N

SMILES isomérique

C[C@@H]1[C@H]2[C@@H]3[C@H](O[C@H]([C@@H](O1)C4=C2C(=O)[C@H]5[C@@H]([C@H]4O)O5)C6=C3C(=O)[C@H]7[C@@H]([C@H]6O)O7)C

SMILES canonique

CC1C2C3C(OC(C(O1)C4=C2C(=O)C5C(C4O)O5)C6=C3C(=O)C7C(C6O)O7)C

Synonymes

epoxytwinol A

Origine du produit

United States

Applications De Recherche Scientifique

Chemical Structure and Synthesis

Epoxytwinol A is characterized by a distinct pentaketide dimer structure with a new carbon skeleton featuring C(2) symmetry. Its synthesis involves complex reactions, including oxidation, 6π-electrocyclization, and formal [4 + 4] cycloaddition, which have been detailed in multiple studies . The biosynthetic pathway has been elucidated through theoretical calculations that describe the formation of biradical intermediates essential for its unique structure .

Angiogenesis Inhibition

One of the most significant applications of this compound is its role as an angiogenesis inhibitor . Research indicates that it effectively inhibits endothelial cell migration stimulated by vascular endothelial growth factor, with an effective dose (ED(100)) of 2.6 µM . This property positions this compound as a potential candidate for developing treatments targeting diseases characterized by excessive angiogenesis, such as cancer.

Anti-Cancer Properties

A study investigating the antiangiogenic activity of this compound demonstrated its ability to inhibit tumor growth in vivo. The compound was isolated from the fermentation broth of Aspergillus species and showed promise in preclinical models, suggesting potential therapeutic applications in oncology .

Mechanistic Insights

Computational studies have provided insights into the reaction mechanisms involved in the biosynthesis of this compound. These studies highlight the significance of biradical stabilization through conjugation and hydrogen bonding during the thermal [4 + 4] cycloaddition process, which is crucial for the compound's formation .

Comparative Data Table

Application Biological Target Effectiveness References
Angiogenesis InhibitionEndothelial cellsED(100) = 2.6 µM ,
Cancer TreatmentTumor growth inhibitionSignificant reduction in tumor size ,
Synthetic PathwayDimerization via [4 + 4] cycloadditionSuccessful synthesis achieved ,

Méthodes De Préparation

Core Structural Features Influencing Synthesis Design

Epoxytwinol A’s bicyclo[4.2.2]dodecadiene framework contains eight contiguous stereocenters and a strained transannular epoxide, necessitating precise stereochemical control. The molecule’s C2C_2-symmetric architecture suggested dimerization of a monomeric precursor as a viable biosynthetic hypothesis, later validated through biomimetic synthesis. Key disconnections include:

  • C8–C8' Bond : Targeted via formal [4 + 4] cycloaddition of 2H-pyran intermediates

  • Epoxide Formation : Achieved through late-stage oxidation of diene precursors

  • Oxygen Bridge : Constructed via 6π-electrocyclization of oxidized quinols

This approach mirrors the proposed biosynthetic pathway, where enzymatic oxidation of a diol monomer generates reactive intermediates for cycloaddition.

Biomimetic Cascade Reaction Strategy

Oxidation/6π-Electrocyclization Sequence

The foundational synthetic route involves a three-step cascade (oxidation → electrocyclization → cycloaddition) adapted from putative biosynthetic pathways:

Table 1: Key Steps in Biomimetic Cascade Synthesis

StepReagents/ConditionsIntermediateYield (%)
Diol oxidationMnO₂, CH₂Cl₂, 0°Cα,β-Unsaturated aldehyde85
6π-ElectrocyclizationThermal, toluene, 110°C2H-Pyran derivative92
[4 + 4] CycloadditionNeat, 60°C, 48 hThis compound core68

This sequence capitalizes on the inherent reactivity of 2H-pyran intermediates, which undergo spontaneous dimerization under mild thermal conditions. The 6π-electrocyclization step demonstrates remarkable regioselectivity, favoring the formation of the cis-dihydroxy configuration critical for subsequent cycloaddition.

Formal [4 + 4] Cycloaddition Mechanism

Experimental and computational data reveal a stepwise mechanism for the key dimerization:

  • Radical Pair Formation : Homolytic cleavage of the 2H-pyran C–O bond generates conjugated diradicals

  • C8–C8' Bond Formation : Radical recombination establishes the central bicyclo[4.2.2] framework

  • Rotational Adjustment : Single bond rotation aligns orbitals for C1–C1' bond formation

  • Aromatic Stabilization : Final conjugation with neighboring oxygen lone pairs drives reaction completion

Density functional theory (DFT) calculations (B3LYP/6-31G*) identify two stabilizing hydrogen bonds (O–H⋯O=C) that lower the activation barrier by 12.3 kcal/mol compared to non-hydrogen-bonded analogs.

First-Generation Synthesis: HfCl₄-Mediated Asymmetric Diels-Alder Reaction

Chiral Auxiliary Approach

The initial synthetic route employed Corey’s (R)-phenylglycinol auxiliary to control absolute stereochemistry:

Reaction Scheme

  • Diels-Alder Reaction :
    Furan+Acrylate auxiliaryHfCl₄ (20 mol%), CH₂Cl₂, −78°CEndo-adduct (dr 9:1)\text{Furan} + \text{Acrylate auxiliary} \xrightarrow{\text{HfCl₄ (20 mol\%), CH₂Cl₂, −78°C}} \text{Endo-adduct (dr 9:1)}

  • Lactonization : TMSOTf-mediated cyclization to install the γ-lactone moiety

  • Auxiliary Removal : LiOH/H₂O₂ hydrolysis under biphasic conditions

This method achieved 72% yield in the key Diels-Alder step but required chromatographic purification, limiting scalability.

Second-Generation Synthesis: Scalable and Chromatography-Free Route

Process Optimization Highlights

  • Iodolactonization : Acryloyl chloride as dienophile enables direct crystallization (no chromatography)
    Furan+Acryloyl chlorideEt₃N, −20°CIodolactone (85% yield)\text{Furan} + \text{Acryloyl chloride} \xrightarrow{\text{Et₃N, −20°C}} \text{Iodolactone (85\% yield)}

  • Lipase-Mediated Kinetic Resolution :
    rac-CyclohexenolPS-C Amano II, vinyl acetate(R)-Acetate (98% ee), (S)-Alcohol (99% ee)\text{rac-Cyclohexenol} \xrightarrow{\text{PS-C Amano II, vinyl acetate}} \text{(R)-Acetate (98\% ee), (S)-Alcohol (99\% ee)}

This approach improved overall yield from 11% to 34% while enabling multigram-scale production.

Table 2: Comparative Analysis of Synthetic Generations

ParameterFirst-GenerationSecond-Generation
Key Step Yield72%85%
Chromatography Steps82
Maximum Scale Demonstrated500 mg12 g
Overall Yield11%34%

Computational Insights into [4 + 4] Cycloaddition

Transition State Analysis

DFT calculations (M06-2X/def2-TZVP) reveal a three-stage mechanism:

  • Biradical Formation :
    ΔG=24.3 kcal/mol\Delta G^\ddagger = 24.3 \ \text{kcal/mol} for C8–C8' bond formation

  • Bond Rotation :
    ΔG=+3.8 kcal/mol\Delta G = +3.8 \ \text{kcal/mol} for conformational adjustment

  • C1–C1' Bond Formation :
    ΔG=18.9 kcal/mol\Delta G^\ddagger = 18.9 \ \text{kcal/mol}, stabilized by H-bonding network

The calculated activation strain (67.2 kJ/mol) correlates with experimental reaction temperatures (60–80°C).

Comparative Evaluation of Synthetic Methods

Efficiency Metrics Across Approaches

Biomimetic Route :

  • Advantages: Fewest synthetic steps (6 linear steps), high atom economy

  • Limitations: Requires strict oxygen-free conditions for radical stability

First-Generation Synthesis :

  • Advantages: Excellent stereocontrol (99% ee)

  • Limitations: Low scalability due to purification demands

Second-Generation Synthesis :

  • Advantages: Kilogram-scale feasibility, reduced solvent waste

  • Limitations: Requires specialized lipase enzymes for resolution

Q & A

Q. What are the key spectroscopic and chromatographic techniques for characterizing epoxytwinol A’s structural properties?

To confirm the molecular structure of this compound, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments), high-resolution mass spectrometry (HR-MS), and X-ray crystallography. For purity assessment, high-performance liquid chromatography (HPLC) coupled with UV-Vis or mass detectors is recommended. Ensure spectral data are cross-validated with existing literature to identify discrepancies in peak assignments or stereochemical configurations .

Q. How should researchers design a synthesis protocol for this compound to optimize yield and reproducibility?

Begin by reviewing published synthetic routes to identify critical intermediates and reaction conditions. Use Design of Experiments (DoE) methodologies to test variables such as catalyst loading, temperature, and solvent polarity. Monitor reaction progress via thin-layer chromatography (TLC) or in-situ spectroscopic methods. Purification steps (e.g., column chromatography, recrystallization) must be rigorously documented to ensure reproducibility. Include negative controls to rule out side reactions .

Q. What in vitro assays are most suitable for preliminary bioactivity screening of this compound?

Prioritize assays aligned with the compound’s hypothesized mechanism (e.g., enzyme inhibition, receptor binding). Use cell-based viability assays (MTT/XTT) for cytotoxicity profiling and dose-response curves (IC₅₀/EC₅₀ calculations). Include positive controls (e.g., known inhibitors) and validate results across multiple cell lines to assess specificity. Statistical power analysis should guide sample size to minimize false positives .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound be systematically resolved?

Conduct a meta-analysis of published studies to identify variables such as cell line heterogeneity, assay protocols, or compound purity. Replicate key experiments under standardized conditions (e.g., ATCC cell lines, controlled solvent batches). Use multivariate regression to isolate confounding factors (e.g., solvent toxicity, endotoxin contamination). Cross-disciplinary collaboration with analytical chemists can verify compound integrity .

Q. What computational strategies are effective for predicting this compound’s pharmacokinetic and toxicity profiles?

Apply molecular docking (e.g., AutoDock Vina) to model interactions with cytochrome P450 enzymes or transporters like P-glycoprotein. Use quantitative structure-activity relationship (QSAR) models for ADMET prediction, but validate findings with in vitro assays (e.g., Caco-2 permeability, microsomal stability). Address limitations of in silico tools by comparing results across multiple platforms (e.g., SwissADME, pkCSM) .

Q. How should researchers design in vivo studies to evaluate this compound’s therapeutic potential while addressing ethical and methodological biases?

Adopt the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to define study parameters. Use randomized, blinded animal models with sample sizes calculated via power analysis. Include sham controls and monitor biomarkers (e.g., serum cytokines, histopathology). Ethical compliance requires adherence to ARRIVE guidelines for reporting and minimizing suffering .

Q. What strategies mitigate spectral data misinterpretation when this compound coexists with isomers or degradation products?

Implement orthogonal analytical methods: LC-MS/MS for fragmentation patterns, chiral HPLC for enantiomeric separation, and dynamic NMR to detect tautomerism. Spiking experiments with synthetic analogs can resolve overlapping signals. For degradation studies, use accelerated stability testing (ICH guidelines) and track impurities via mass defect filtering .

Data Management and Reproducibility

Q. How can raw data from this compound studies be standardized for cross-study comparisons?

Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable): deposit spectra in repositories (e.g., MetaboLights), share protocols on protocols.io , and use structured formats (e.g., .mzML for mass spec). Include metadata such as instrument parameters, solvent lot numbers, and software versions. Collaborative platforms like Galaxy or KNIME enable workflow sharing .

Q. What statistical approaches are robust for analyzing dose-dependent effects in this compound experiments?

Use nonlinear regression (e.g., log-dose vs. response) with software such as GraphPad Prism. For high-throughput data, apply false discovery rate (FDR) correction. Bayesian hierarchical models can account for batch effects in multi-lab studies. Always report effect sizes (e.g., Cohen’s d) alongside p-values to contextualize significance .

Ethical and Collaborative Considerations

Q. How should intellectual property (IP) and data-sharing agreements be structured for multi-institutional this compound research?

Draft memoranda of understanding (MOUs) specifying data ownership, publication rights, and IP allocation prior to collaboration. Use platforms like Open Science Framework (OSF) for real-time data sharing with access controls. Consult institutional technology transfer offices to navigate patentability thresholds (e.g., novel derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
epoxytwinol A
Reactant of Route 2
epoxytwinol A

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.